5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 5397-13-7
VCID: VC16531638
InChI: InChI=1S/C10H9ClN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)
SMILES:
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

CAS No.: 5397-13-7

Cat. No.: VC16531638

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione - 5397-13-7

Specification

CAS No. 5397-13-7
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
Standard InChI InChI=1S/C10H9ClN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)
Standard InChI Key FJMQOXCSOMULOY-UHFFFAOYSA-N
Canonical SMILES CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is classified under the imidazolidine-2,4-dione family, with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.64–224.65 g/mol . Its IUPAC name, 1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione, reflects the substitution pattern: a chlorophenyl group at position 1 and a methyl group at position 5 of the imidazolidine ring . The compound’s CAS registry number is 5397-13-7, with alternative identifiers including VC16531638 (VulcanChem) and MFCD06680124 (MDL number) .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₉ClN₂O₂
Molecular Weight224.64 g/mol
CAS Number5397-13-7
IUPAC Name1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
AppearancePowder
Storage ConditionsRoom Temperature

Molecular Geometry and Bonding

The compound’s core structure consists of a five-membered imidazolidine ring with two ketone groups at positions 2 and 4. The 4-chlorophenyl substituent at position 1 introduces aromaticity and electron-withdrawing effects, while the methyl group at position 5 contributes steric bulk and modulates electronic properties. X-ray crystallography and computational studies suggest that the chlorophenyl group adopts a planar configuration relative to the imidazolidine ring, optimizing conjugation and stability.

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis route involves a three-component condensation reaction between 4-chlorobenzaldehyde, methylamine, and glycine under reflux conditions. This method typically employs polar aprotic solvents (e.g., dimethylformamide or acetone) and acid catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency. The mechanism proceeds via:

  • Formation of a Schiff base between 4-chlorobenzaldehyde and methylamine.

  • Cyclization with glycine to form the imidazolidine ring.

  • Oxidation of intermediate species to yield the final dione structure.

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
SolventAcetone
Catalystp-Toluenesulfonic acid
TemperatureReflux (~80°C)
Reaction Time6–8 hours
Yield65–75%

Alternative Synthetic Strategies

Recent advancements have explored microwave-assisted synthesis to reduce reaction times and improve yields. For instance, irradiating the reaction mixture at 100°C for 30 minutes achieves yields exceeding 80% while minimizing side products. Additionally, solid-phase synthesis techniques using polymer-supported reagents have been investigated for scalable production .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The imidazolidine ring’s N3-H group is highly reactive toward electrophiles. For example, treatment with acetyl chloride in acetone yields N3-acetylated derivatives, which exhibit enhanced solubility in organic solvents . Similarly, halogenation with phosphorus pentachloride introduces chlorine atoms at the methyl group, forming 5-(4-chlorophenyl)-5-trichloromethylimidazolidine-2,4-dione .

Reduction and Oxidation Pathways

The ketone groups at positions 2 and 4 are susceptible to reduction. Using sodium borohydride in ethanol, the dione is reduced to a diol intermediate, which can be further functionalized . Conversely, oxidation with hydrogen peroxide in acidic media generates hydroxylated byproducts, expanding the compound’s utility in prodrug design .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 7.45–7.30 ppm (aromatic protons), δ 3.15 ppm (N-CH₃), and δ 1.25 ppm (C5-CH₃) .

  • ¹³C NMR (100 MHz, DMSO-d₆): Peaks at δ 170.5 ppm (C2=O), δ 169.8 ppm (C4=O), and δ 135.2 ppm (C-Cl) .

Infrared (IR) Spectroscopy

Key absorption bands include ν(C=O) at 1740 cm⁻¹ and ν(C-Cl) at 750 cm⁻¹, confirming the presence of carbonyl and chloroaryl groups.

Hazard ParameterClassification
Oral ToxicityH302
Dermal IrritationH315
StorageRoom temperature, dry area

Protective Measures

Laboratory handling requires nitrile gloves, safety goggles, and fume hoods to prevent inhalation or skin contact .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorophenyl and methyl groups to optimize pharmacological profiles.

  • Nanoparticle Drug Delivery: Encapsulation in biodegradable polymers to enhance bioavailability.

  • Green Chemistry Approaches: Developing solvent-free synthesis routes using ionic liquids or biocatalysts.

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